![molecular formula C20H18ClNO5S B2882445 (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone CAS No. 2034517-40-1](/img/structure/B2882445.png)
(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
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Description
(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone, also known as CP-47,497, is a synthetic cannabinoid compound that was first synthesized in the 1990s. This compound has gained attention in the scientific community due to its potential applications in research related to the endocannabinoid system.
Scientific Research Applications
Medicinal Chemistry: Pyrrolidine Derivatives as Drug Scaffolds
The pyrrolidine ring, a core component of this compound, is a saturated five-membered ring containing nitrogen. It is widely used in medicinal chemistry due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . This compound could be investigated for its potential as a scaffold in drug discovery, particularly for the development of novel biologically active compounds with target selectivity.
Antitubercular Agents
Pyrrolidine derivatives have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis . Given the structural similarity, the compound could be part of a study to design and synthesize new derivatives that might exhibit significant activity against tuberculosis, potentially leading to the development of new first-line drugs for this disease.
Biological Activity: Indole Derivatives
Indole derivatives, which share a similar heterocyclic structure to the benzofuran moiety of the compound, are known for their diverse biological activities . Research could be conducted to explore the biological potential of this compound, including its pharmacological effects and clinical applications.
Stereoselective Synthesis
The stereogenicity of the pyrrolidine ring allows for the creation of different stereoisomers, which can lead to varied biological profiles due to different binding modes to enantioselective proteins . This compound could be used in research focusing on stereoselective synthesis and the study of how different spatial orientations of substituents affect biological activity.
Pharmacokinetic Profile Modification
Modifying the pharmacokinetic profile of a drug is crucial for its efficacy and safety. The compound’s pyrrolidine ring can be functionalized to alter its pharmacokinetic properties . Research could focus on how the compound’s unique structure influences its absorption, distribution, metabolism, and excretion (ADME) parameters.
Scaffold for Selective Androgen Receptor Modulators (SARMs)
Pyrrolidine derivatives have been used to optimize structures of previously reported selective androgen receptor modulators (SARMs) . The compound could be investigated for its potential role in the development of new SARMs, which are a class of therapeutic compounds with similar properties to anabolic steroids but with reduced androgenic properties.
properties
IUPAC Name |
[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO5S/c1-26-17-4-2-3-13-11-18(27-19(13)17)20(23)22-10-9-16(12-22)28(24,25)15-7-5-14(21)6-8-15/h2-8,11,16H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXPOCOIVRXPRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone |
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